molecular formula C9H20N2O2 B2934616 (2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide CAS No. 175087-64-6

(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide

Cat. No.: B2934616
CAS No.: 175087-64-6
M. Wt: 188.271
InChI Key: DTMYXDSQCWRMQY-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide is a chiral compound with significant applications in various fields of chemistry and biology. The presence of the tert-butoxy group imparts unique reactivity patterns to the molecule, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, which can be further modified to introduce the tert-butoxy and N-methyl groups . The overall yields for such syntheses range from 52% to 65% .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes, starting from readily available starting materials. The use of protecting groups, such as the tert-butoxy group, is crucial to prevent unwanted side reactions during the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

(2S,3R)-2-amino-N-methyl-3-[(2-methylpropan-2-yl)oxy]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-6(13-9(2,3)4)7(10)8(12)11-5/h6-7H,10H2,1-5H3,(H,11,12)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMYXDSQCWRMQY-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC)N)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NC)N)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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